4-(propane-1-sulfonyl)piperidine hydrochloride
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Overview
Description
4-(propane-1-sulfonyl)piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its diverse range of applications. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a propane-1-sulfonyl group attached to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propane-1-sulfonyl)piperidine hydrochloride typically involves the reaction of piperidine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(propane-1-sulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, oxidized sulfonyl compounds, and reduced amine derivatives .
Scientific Research Applications
4-(propane-1-sulfonyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(propane-1-sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the sulfonyl group.
Piperazine: Contains an additional nitrogen atom in the ring.
Pyridine: An aromatic compound with a nitrogen atom in the ring
Uniqueness
4-(propane-1-sulfonyl)piperidine hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it more versatile for various applications compared to its simpler counterparts .
Properties
CAS No. |
1004527-57-4 |
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Molecular Formula |
C8H18ClNO2S |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
4-propylsulfonylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-7-12(10,11)8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H |
InChI Key |
SHQRCWFMJCGPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1CCNCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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